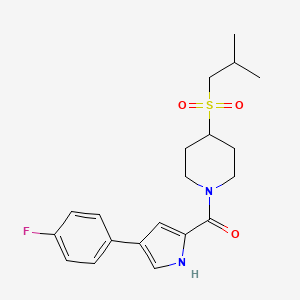

Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

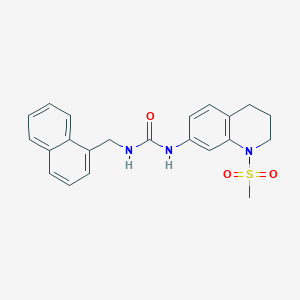

“Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate” is a complex organic compound. It contains several functional groups including a tert-butyl group, a 1,2,4-triazole ring, and an azetidine ring .

Molecular Structure Analysis

The compound contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The exact arrangement of these rings and other groups would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and 1,2,4-triazole rings. Azetidines are known to participate in a variety of reactions, including ring-opening reactions . The 1,2,4-triazole ring is also a site of reactivity, particularly at the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the azetidine and 1,2,4-triazole rings could impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

Tert-butyl azidoformate and similar compounds have been utilized in the synthesis of complex molecules. For instance, azidoformates added to 7-oxabicyclo[2.2.1]hept-5-en-2-one acetals yield mixtures of regioisomeric triazolines, which on UV irradiation give aziridines. These aziridines can be rearranged into protected amines under acid catalysis, showcasing a method for the stereoselective synthesis of amines and derivatives, including the preparation of 3-amino-3-deoxy-D-altrose derivatives (Nativi, Reymond, & Vogel, 1989). Additionally, silylmethyl-substituted azetidine, a related compound, has been shown to react efficiently with nitriles and carbonyl substrates, indicating its utility as a masked 1,3- and 1,4-dipoles for cycloaddition reactions, leading to the synthesis of imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

Novel Building Blocks for Medicinal Chemistry

Protected 3-haloazetidines, which can be derived from tert-butyl azidoformate compounds, serve as versatile building blocks in medicinal chemistry. These intermediates facilitate the diversified synthesis of azetidine-3-carboxylic acids, highlighting their importance in the development of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018). The synthesis and utilization of tert-butyloxycarbonyl amino acid 4-nitroanilides for the preparation of dipeptide anilides incorporate non-proteinogenic amino acids, demonstrating the role of these compounds in peptide synthesis and drug design (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Application in Organic Syntheses

The versatility of tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate and related structures is further exemplified in the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds provide a convenient entry point to novel compounds, accessing chemical spaces complementary to piperidine ring systems, which are significant in the development of new therapeutic agents (Meyers et al., 2009).

Wirkmechanismus

Target of Action

It is known that this compound is a next-generation, water-soluble ligand for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . This suggests that its primary targets could be biological molecules that undergo azide-alkyne cycloaddition reactions.

Mode of Action

The compound accelerates reaction rates in the CuAAC process This suggests that it may interact with its targets by facilitating the formation of triazole rings, a common structure in many biologically active compounds

Result of Action

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)15-5-7(6-15)8-12-13-9(16)14(8)4/h7H,5-6H2,1-4H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNYLBBIDZOSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NNC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2866831.png)

![5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2866837.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2866842.png)

![(1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2866845.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2866846.png)